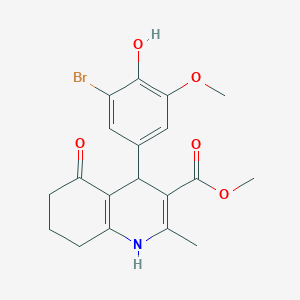
4-(1H-indol-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-indol-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, commonly known as INDOPY-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolones and is known to exhibit a wide range of biological activities.
科学的研究の応用
INDOPY-1 has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. This property makes INDOPY-1 a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
In addition to its anti-inflammatory properties, INDOPY-1 has also been shown to exhibit anti-cancer activity. The compound has been reported to induce apoptosis in cancer cells through the inhibition of the Akt/mTOR signaling pathway. This property makes INDOPY-1 a potential candidate for the treatment of various types of cancer.
Furthermore, INDOPY-1 has also been reported to exhibit anti-viral properties. The compound has been shown to inhibit the replication of the hepatitis C virus (HCV) by targeting the HCV NS5B polymerase. This property makes INDOPY-1 a potential candidate for the treatment of HCV infection.
作用機序
The mechanism of action of INDOPY-1 is not fully understood. However, it has been reported to exhibit its biological activities through the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of lipid mediators that play a crucial role in inflammation. By inhibiting COX-2 activity, INDOPY-1 reduces the production of prostaglandins, thereby reducing inflammation.
In addition, INDOPY-1 has been reported to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. By inhibiting this pathway, INDOPY-1 induces apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
INDOPY-1 has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been reported to reduce the production of prostaglandins, thereby reducing inflammation. In addition, INDOPY-1 has been shown to induce apoptosis in cancer cells, inhibit the replication of HCV, and exhibit anti-viral properties.
実験室実験の利点と制限
One of the major advantages of INDOPY-1 is its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential candidate for the treatment of various diseases. In addition, the synthesis method of INDOPY-1 is relatively simple and yields a high percentage of the final product.
However, there are also some limitations to using INDOPY-1 in lab experiments. One of the limitations is its potential toxicity. The compound has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments. In addition, INDOPY-1 is relatively unstable and may degrade over time, which may affect the reproducibility of the results.
将来の方向性
There are several future directions for the research of INDOPY-1. One of the directions is to further investigate its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, but more studies are needed to determine its efficacy and safety in vivo.
Another direction is to investigate the mechanism of action of INDOPY-1 in more detail. Although the compound has been shown to inhibit various enzymes and signaling pathways, its exact mechanism of action is not fully understood.
Furthermore, future research could focus on the development of more stable and less toxic analogs of INDOPY-1. This could potentially improve its efficacy and safety in vivo, making it a more promising candidate for the treatment of various diseases.
Conclusion:
In conclusion, INDOPY-1 is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound exhibits anti-inflammatory, anti-cancer, and anti-viral properties and has been shown to inhibit various enzymes and signaling pathways. Although there are some limitations to using INDOPY-1 in lab experiments, its potential therapeutic applications make it a promising candidate for the treatment of various diseases. Further research is needed to determine its efficacy and safety in vivo and to investigate its mechanism of action in more detail.
合成法
The synthesis method of INDOPY-1 involves the reaction between 1H-indole-3-carboxaldehyde and 4-amino-5-methyl-3H-pyrazole in the presence of acetic acid and ethanol. The reaction proceeds through a condensation reaction followed by cyclization to form the final product. The yield of the synthesis process is reported to be around 70%.
特性
IUPAC Name |
4-(1H-indol-3-yl)-3-methyl-1,4-dihydropyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-7-11(12(16)15-14-7)9-6-13-10-5-3-2-4-8(9)10/h2-6,11,13H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUTWYYULFLKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5029380.png)

![4-({[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5029393.png)
![1-(9H-fluoren-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5029403.png)
![3-(4-chloro-3-nitrophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5029413.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5029414.png)
![4-tert-butyl-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5029417.png)
![3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid](/img/structure/B5029424.png)
![3-ethyl-10-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride](/img/structure/B5029429.png)
![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5029439.png)

![2-isopropyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5029443.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5029473.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5029479.png)